molecular formula C9H14N2 B13030782 (1S)-1-(2-Methylphenyl)ethane-1,2-diamine

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine

Cat. No.: B13030782
M. Wt: 150.22 g/mol
InChI Key: HBAJNQDYMXPGGO-SECBINFHSA-N
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Description

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a 2-methylphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.

    Functional Group Introduction:

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Control of temperature, pressure, and solvent to optimize the reaction.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-Methylphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a precursor or intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (1S)-1-(2-Methylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in a biological system or a chemical reaction. The chiral center plays a crucial role in determining its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.

    1-(2-Methylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.

    1-(2-Methylphenyl)ethane-1,2-diol: A similar compound with hydroxyl groups instead of amine groups.

Uniqueness

(1S)-1-(2-Methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1

InChI Key

HBAJNQDYMXPGGO-SECBINFHSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CN)N

Canonical SMILES

CC1=CC=CC=C1C(CN)N

Origin of Product

United States

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